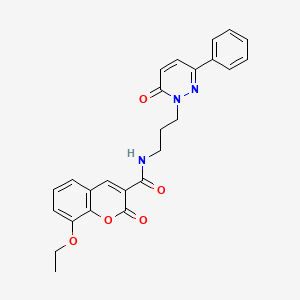

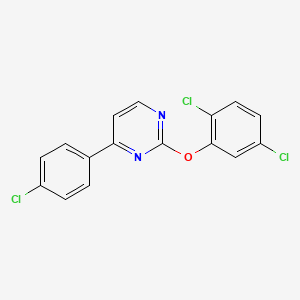

8-ethoxy-2-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-ethoxy-2-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide is a complex chemical compound. Its structure suggests it may have applications in both medicinal and material sciences.

Synthetic Routes and Reaction Conditions

Route A: : The synthesis starts with the preparation of chromene-3-carboxamide derivatives through a series of reactions, involving esterification and amide formation.

Route B: : An alternative approach is the direct coupling of 2-oxo-chromene carboxylic acid with an amine compound under dehydrating conditions.

Industrial Production Methods: : Industrial production typically involves optimizing these laboratory methods to larger scales, focusing on yield, purity, and cost-effectiveness. This often includes:

Catalysis: : Utilizing catalytic agents to improve reaction rates and yields.

Controlled Environment: : Maintaining specific temperatures and pH levels to ensure consistent results.

Types of Reactions

Oxidation: : Can undergo oxidation to form different oxo-derivatives.

Reduction: : Possible reduction reactions to form more reduced derivatives.

Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible given the presence of functional groups.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide or other peroxides under acidic or basic conditions.

Reduction: : Sodium borohydride or lithium aluminum hydride in aprotic solvents.

Substitution: : Halogenating agents or nucleophiles in appropriate solvents.

Major Products

Oxidation Products: : Various oxidized derivatives.

Reduction Products: : Reduced chromenes.

Substitution Products: : Halogenated or alkylated chromene derivatives.

Chemistry

Catalysis: : Potential role as a catalyst in organic reactions.

Materials Science: : Used in the development of new polymers and materials with unique properties.

Biology

Enzyme Inhibition: : Studied as a potential inhibitor for specific enzymes involved in disease pathways.

Signal Transduction: : Impacts cellular signaling pathways.

Medicine

Drug Development: : Potential use in the synthesis of new therapeutic agents.

Pharmacology: : Investigation into pharmacokinetics and bioavailability.

Industry

Polymer Industry: : Utilized in the production of high-performance polymers.

科学的研究の応用

Chemical Structure and Properties

- Chemical Structure Analysis : A study by Reis et al. (2013) investigated the crystal structure of related compounds, focusing on the anti-rotamer conformation about the C-N bond and the amide O atom's relation to the pyran ring's O atom. This research helps in understanding the molecular geometry and interactions of similar compounds (Reis et al., 2013).

Synthesis and Reactions

- Synthesis and Reactivity : Vetyugova et al. (2018) explored the reactions of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates, providing insights into the chemical reactivity and potential synthesis pathways for related chromene compounds (Vetyugova et al., 2018).

Biological Properties and Applications

Antimicrobial Activity : El-Shaaer (2012) reported on the synthesis and antimicrobial activities of derivatives of benzo[c]chromene, which are structurally related to the compound . This study highlights the potential biological applications of such compounds (El-Shaaer, 2012).

Biological Evaluation of Derivatives : Ramaganesh et al. (2010) synthesized a series of 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide derivatives and evaluated their biological properties. This study is significant for understanding the bioactivity of chromene derivatives (Ramaganesh et al., 2010).

Fluorescence Properties : Shi et al. (2017) focused on the synthesis of benzo[c]coumarin carboxylic acids and their fluorescence properties, suggesting potential applications in molecular probes or sensors (Shi et al., 2017).

Antibacterial Effects of Derivatives : Behrami and Dobroshi (2019) explored the antibacterial activity of 4-hydroxy-chromen-2-one derivatives, indicating possible applications in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Antitumor Properties : Yin et al. (2013) discovered that a derivative of 8-ethoxy-2-oxo-2H-chromene exhibited potent antiproliferative activities against tumor cell lines, indicating potential applications in cancer therapy (Yin et al., 2013).

Antimicrobial Activity of Schiff Bases : Saundane and Mathada (2015) synthesized Schiff bases containing indole moiety and their derivatives, including compounds related to 2-oxo-2H-chromene, and evaluated their antimicrobial activities. This research is relevant for understanding the antimicrobial properties of such compounds (Saundane & Mathada, 2015).

作用機序

Molecular Targets: : Specific binding to certain enzymes and receptors.

Pathways Involved: : Disrupting or enhancing specific biochemical pathways, such as oxidative stress response or signal transduction pathways.

Comparison with Other Compounds

2H-chromene-3-carboxamide Derivatives: : Similar structure but may differ in substituent groups affecting their reactivity and applications.

Other Pyridazinone Compounds: : Comparatively, this compound may offer different pharmacological properties.

List of Similar Compounds

2-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide

8-ethoxy-2-oxo-N-propyl-2H-chromene-3-carboxamide

Phenylpyridazinone derivatives

This compound has vast potential across multiple disciplines, and ongoing research continues to uncover new applications and properties.

特性

IUPAC Name |

8-ethoxy-2-oxo-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O5/c1-2-32-21-11-6-10-18-16-19(25(31)33-23(18)21)24(30)26-14-7-15-28-22(29)13-12-20(27-28)17-8-4-3-5-9-17/h3-6,8-13,16H,2,7,14-15H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTHCKPOPKVDJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Dibutylamino)methyl]aniline](/img/structure/B2420815.png)

![2-{3-[(6-Oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2420816.png)

![1-{1-methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B2420819.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-1-ethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2420820.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B2420826.png)

![5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2420828.png)

![N-(4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)phenyl)acetamide](/img/structure/B2420836.png)

![4-chloro-N-[4-(4-chlorobenzenesulfonamido)-2-(4,4-dimethyl-2,6-dioxocyclohexyl)naphthalen-1-yl]benzene-1-sulfonamide](/img/structure/B2420837.png)